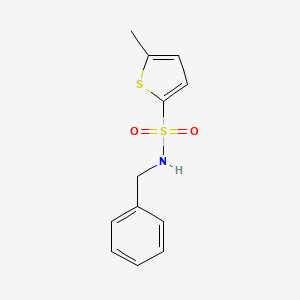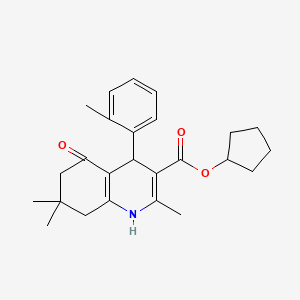![molecular formula C18H14N2O4S2 B5147950 3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147950.png)
3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not well understood. However, studies have suggested that this compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its ability to modulate various signaling pathways involved in inflammation, oxidative stress, and cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and mode of administration.
未来方向
For the research on 3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one include the development of novel synthetic methods for this compound, the investigation of its potential use as a fluorescent probe for detecting metal ions, and the determination of its optimal dosage and mode of administration for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. Further studies are also needed to elucidate the mechanism of action of this compound and to determine its potential toxicity in vivo.
合成方法
The synthesis of 3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a multi-step process that involves the use of various reagents and solvents. The most common method for synthesizing this compound is the condensation reaction between 3-formyl-4-hydroxybenzaldehyde and 2-amino-3-methyl-1,3-thiazolidin-4-one in the presence of a catalyst. The resulting compound is then reacted with 4-nitrobenzyl chloride in the presence of a base to obtain the final product.
科学研究应用
3-methyl-5-{3-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
(5Z)-3-methyl-5-[[3-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S2/c1-19-17(21)16(26-18(19)25)10-13-3-2-4-15(9-13)24-11-12-5-7-14(8-6-12)20(22)23/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJAHSJSFSZFHP-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-2-chloro-1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5147867.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5147869.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)

![1-[(5-bromo-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5147889.png)

![3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147908.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1-piperidinyl)acetamide](/img/structure/B5147914.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5147948.png)
![N-(4-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5147955.png)